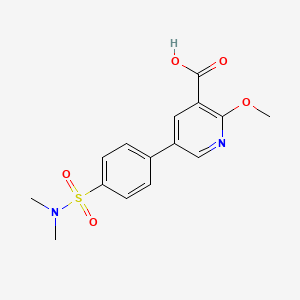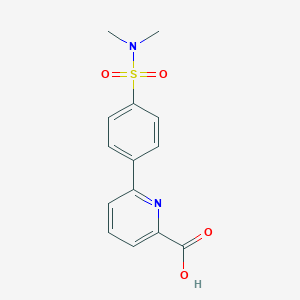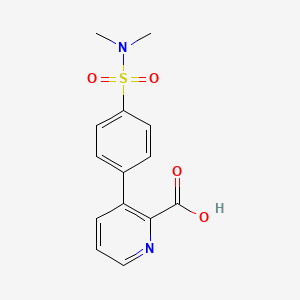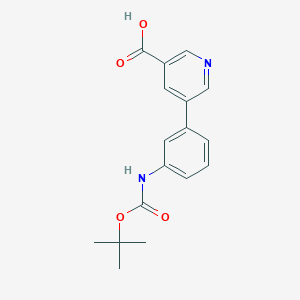
5-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% (5-DMSA-2-MNA) is a derivative of nicotinic acid, an important precursor of the neurotransmitter acetylcholine. It is a widely used reagent in the field of scientific research, particularly in the areas of biochemistry and physiology. 5-DMSA-2-MNA has been extensively studied for its ability to modulate the activity of enzymes and receptors involved in signal transduction pathways, as well as for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
5-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% has been used in a variety of scientific research applications, particularly in the areas of biochemistry and physiology. It has been used to study the activity of enzymes involved in signal transduction pathways, such as protein kinases and phosphatases. It has also been used to study the activity of receptors involved in signal transduction pathways, such as G-protein coupled receptors and ion channels. In addition, it has been used to study the biochemical and physiological effects of drugs and other compounds on cells and tissues.
Mecanismo De Acción
The mechanism of action of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% is not completely understood. However, it is believed to modulate the activity of enzymes and receptors involved in signal transduction pathways. It is thought to interact with these proteins by forming a covalent bond with a specific amino acid residue, which then alters the conformation of the protein and leads to a change in its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% have been studied in a variety of cell and tissue types. It has been found to modulate the activity of enzymes involved in signal transduction pathways, such as protein kinases and phosphatases. It has also been found to modulate the activity of receptors involved in signal transduction pathways, such as G-protein coupled receptors and ion channels. In addition, it has been found to modulate the activity of enzymes involved in metabolic pathways, such as glycolytic enzymes and fatty acid oxidation enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% in lab experiments is its high yield and low cost. Additionally, it is relatively easy to synthesize and can be stored for long periods of time without degradation. The main limitation of using 5-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% in lab experiments is that it is not very soluble in aqueous solutions, which can limit its use in certain types of experiments.
Direcciones Futuras
The future directions for 5-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% are numerous. It could be used to study the activity of enzymes and receptors involved in signal transduction pathways in greater depth and detail. It could also be used to study the biochemical and physiological effects of drugs and other compounds on cells and tissues. Additionally, it could be used to study the effects of environmental toxins on cells and tissues. Finally, it could be used to develop novel therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
5-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% can be synthesized from nicotinic acid, 4-N,N-dimethylsulfamoylphenol, and 2-methoxynicotinic acid. The reaction is carried out in aqueous solution at room temperature and is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The reaction yields the desired product in a high yield, typically 95%.
Propiedades
IUPAC Name |
5-[4-(dimethylsulfamoyl)phenyl]-2-methoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-17(2)23(20,21)12-6-4-10(5-7-12)11-8-13(15(18)19)14(22-3)16-9-11/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLGLOWJZRFRJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(Piperidine-1-carbonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6394963.png)

![2-[4-(Piperidine-1-carbonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6394974.png)
![2-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6394983.png)
![4-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6394997.png)
![6-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395010.png)
![6-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395022.png)
![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395023.png)
![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395028.png)
![3-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6395030.png)
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395043.png)
